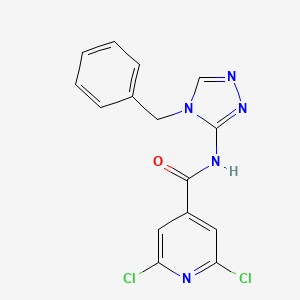

![molecular formula C16H14ClN3O4S B2751348 4-氯-N-[2-(1H-吲哚-3-基)乙基]-3-硝基苯磺酰胺 CAS No. 880139-18-4](/img/structure/B2751348.png)

4-氯-N-[2-(1H-吲哚-3-基)乙基]-3-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are important types of molecules in natural products . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives often involves coupling reactions . For instance, a coupling between ibuprofen with tryptamine via amide bond formation was achieved to obtain a related compound . A convenient method for the preparation of amides is through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of an indole core, a biologically known pharmacophore in medicinal molecules . This makes it a useful heterocyclic system .Chemical Reactions Analysis

The chemical reactions involving indole derivatives often involve the formation of amide bonds . DCC reacts with the carboxyl group of one molecule to produce an activated acylating agent that reacts with the amino group of the other molecule to form an amide bond .科学研究应用

酶抑制和药物化学

Sapegin 等人(2018 年)的一项研究探讨了 4-氯-3-硝基苯磺酰胺在合成一类新型 [1,4] 噁唑并二嗪基伯磺酰胺中的作用。这些化合物对人类碳酸酐酶表现出很强的抑制作用,在治疗上具有相关性。伯磺酰胺官能团能够构建 [1,4] 噁唑并二嗪环,并在用作碳酸酐酶抑制剂时充当酶假体锌结合基团 (Sapegin 等人,2018 年)。

光氧化和化学反应

Miller 和 Crosby(1983 年)研究了 4-氯苯胺和 N-(4-氯苯基)-苯磺酰胺的光氧化,导致 4-氯亚硝基苯和 4-氯硝基苯的形成。这项研究突出了这些化合物在合成化学和环境研究中的化学反应性和潜在应用 (Miller 和 Crosby,1983 年)。

先进的合成技术

Fukuyama、Jow 和 Cheung(1995 年)证明了 2-硝基苯磺酰胺和 4-硝基苯磺酰胺(容易从伯胺衍生)可以顺利地烷基化,产生接近定量产率的 N-烷基磺酰胺。这些磺酰胺可以通过迈森海默络合物脱保护,为制备仲胺和保护胺提供了一种通用的方法 (Fukuyama 等人,1995 年)。

动力学研究和超声波辐射

Wang 和 Rajendran(2007 年)合成了乙氧基-4-硝基苯,方法是在超声波辐射下使用相转移催化剂,使 4-氯硝基苯和乙醇钾反应。这项研究深入了解了超声波促进的亲核取代反应的动力学,为绿色化学和合成优化提供了潜在的应用 (Wang 和 Rajendran,2007 年)。

未来方向

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that future research may focus on developing new synthesis methods and exploring the potential applications of indole derivatives in treating various disorders.

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in a change in the function of the target . For example, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or kill cancer cells .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Given the wide range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

属性

IUPAC Name |

4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4S/c17-14-6-5-12(9-16(14)20(21)22)25(23,24)19-8-7-11-10-18-15-4-2-1-3-13(11)15/h1-6,9-10,18-19H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWMJBZYKUZIPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2751265.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)

![4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane](/img/structure/B2751271.png)

![3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2751272.png)

![2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2751276.png)

![8-chloro-2-[(3-chlorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2751277.png)

![N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride](/img/structure/B2751283.png)

![2-methyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2751284.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2751285.png)

![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2751286.png)

![(Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2751287.png)